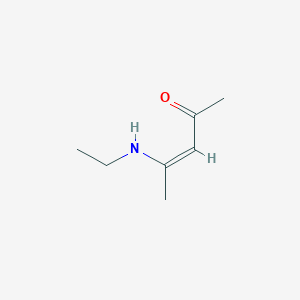

4-Ethylaminopent-3-EN-2-one

Description

Significance in Contemporary Organic Chemistry Research

4-Ethylaminopent-3-en-2-one, a member of the β-enaminone class of compounds, serves as a versatile and significant building block in modern organic chemistry. Its importance stems from its utility as a synthetic intermediate and as a highly effective ligand in coordination chemistry.

The compound is a key precursor in the synthesis of more complex organic molecules and Schiff bases. scinito.ai A notable application is its use in the formation of metal complexes with various transition metals. For instance, it reacts with zirconium compounds, such as zirconium(IV) isopropoxide, to form novel β-ketoiminato complexes. researchgate.netrsc.org These zirconium complexes are valuable as precursors in solution-based processing for the deposition of zirconium dioxide (ZrO₂) thin films, which have applications in electronics and materials science due to their high optical transmittance. researchgate.netrsc.org

Furthermore, this compound is employed to synthesize palladium ketoiminate complexes. google.com Such organometallic compounds are investigated for their potential as catalysts, particularly in cross-coupling reactions, which are fundamental transformations in organic synthesis. google.com Research has also explored the formation of manganese(III) complexes with ligands derived from this compound, revealing interesting photochemical rearrangement properties. scinito.ai This capacity to act as a bidentate ligand, coordinating with a metal center through its nitrogen and oxygen atoms, makes it a valuable tool for chemists developing new materials and catalysts.

Overview of Chemical Structure and Inherent Reactivity Patterns

The chemical structure of this compound features a five-carbon pentenone backbone with a carbonyl group at the C2 position and a carbon-carbon double bond between C3 and C4. An ethylamino group is attached to the C4 position. This arrangement classifies the molecule as an enaminone, which is a nitrogen analog of an enolate and can be considered a vinylogous amide.

This structure gives rise to a rich and varied reactivity. The compound exists in equilibrium between several tautomeric forms, primarily the keto-enol and imine-enamine tautomers. tdx.cat Tautomerism involves the migration of a proton, accompanied by a shift in double bonds, leading to structural isomers that are readily interconvertible. tdx.cat This dynamic equilibrium is central to the compound's reactivity profile.

The key reactive sites in the molecule include:

The Nitrogen Atom: The lone pair of electrons on the nitrogen atom makes it nucleophilic.

The α-Carbon (C3): This carbon is part of the enamine system and can exhibit nucleophilic character.

The Carbonyl Group (C=O): The carbonyl carbon is electrophilic and can undergo reactions typical of ketones.

This combination of functional groups allows this compound to participate in a wide array of chemical reactions, cementing its role as a versatile synthon in organic chemistry. Its synthesis is often achieved through the condensation reaction of acetylacetone (B45752) with ethylamine. tdx.cat

Chemical and Physical Data

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 50967-59-4 chemicalbook.com |

| Molecular Formula | C₇H₁₃NO |

| Molecular Weight | 127.18 g/mol |

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Physical State | Liquid |

| Boiling Point | Data not readily available |

| Melting Point | Data not readily available |

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum Type | Predicted Features |

|---|---|

| FT-IR | Characteristic absorption bands expected for N-H stretching, C=O (ketone) stretching, C=C (alkene) stretching, and C-N stretching. |

| ¹H NMR | Expected signals would include those for the ethyl group (a triplet and a quartet), methyl groups, the vinyl proton, and the N-H proton. The chemical shifts would be influenced by the electronic environment. scielo.org.zayoutube.comyoutube.comyoutube.com |

| ¹³C NMR | Expected signals include those for the carbonyl carbon (at a high chemical shift), alkene carbons, and the aliphatic carbons of the ethyl and methyl groups. scielo.org.zayoutube.comyoutube.comyoutube.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

(Z)-4-(ethylamino)pent-3-en-2-one |

InChI |

InChI=1S/C7H13NO/c1-4-8-6(2)5-7(3)9/h5,8H,4H2,1-3H3/b6-5- |

InChI Key |

MIMYJENZYVAQIZ-WAYWQWQTSA-N |

SMILES |

CCNC(=CC(=O)C)C |

Isomeric SMILES |

CCN/C(=C\C(=O)C)/C |

Canonical SMILES |

CCNC(=CC(=O)C)C |

Origin of Product |

United States |

Investigation of Reaction Mechanisms and Chemical Transformations

Nucleophilic Addition Reactivity at the Unsaturated Carbonyl System

The conjugated system of 4-Ethylaminopent-3-en-2-one offers two primary sites for nucleophilic attack: the carbonyl carbon (C-2) and the β-carbon (C-4). arkat-usa.org Attack at the carbonyl carbon is known as 1,2-nucleophilic addition, while attack at the β-carbon is termed 1,4-nucleophilic addition or conjugate addition.

The general mechanism for nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate which is then typically protonated. However, in α,β-unsaturated systems like enaminones, conjugate addition is often favored. This involves the addition of a nucleophile to the β-carbon, forming a resonance-stabilized enolate intermediate.

Nitrogen-based nucleophiles, such as various amines, hydroxylamine, and hydrazine (B178648) derivatives, readily react with enaminones. These reactions often lead to the synthesis of diverse and biologically active heterocyclic compounds like pyrazoles, isoxazoles, and pyridines. The reaction pathway can involve initial nucleophilic attack at the β-carbon, followed by cyclization and elimination of the original amino group.

Substitution Reaction Pathways

Substitution reactions are a key feature of enaminone chemistry, most commonly involving the displacement of the ethylamino group. This group can act as a leaving group, allowing for the introduction of other functionalities into the molecule.

A prevalent substitution pathway involves the reaction of enaminones with C-nucleophiles or N-nucleophiles. For instance, the reaction with active methylene (B1212753) compounds like 2,4-pentanedione in the presence of ammonium (B1175870) acetate (B1210297) can lead to the formation of substituted pyridines. This process occurs via a nucleophilic displacement of the amino group. Similarly, reactions with hydrazine can lead to the formation of bipyrazoles through an initial nucleophilic attack followed by cyclization and elimination.

These transformations highlight the utility of the amino group as a synthetic handle that can be replaced, enabling the construction of more complex molecular architectures.

Electrophilic Reactivity Studies

The electron-rich nature of the enaminone scaffold, particularly at the α-carbon (C-3) and the nitrogen atom, makes it susceptible to attack by various electrophiles. arkat-usa.orgorientjchem.org This reactivity allows for a range of functionalization strategies.

One significant reaction is the electrophilic attack at the α-carbon. For example, enaminones react with the dimer of 2-aminobenzenethiol, where the disulfide acts as an electrophile. The nucleophilic α-carbon of the enaminone attacks one of the sulfur atoms, initiating a sequence that leads to the formation of 4H-1,4-benzothiazine derivatives. arkat-usa.org This process is highly regioselective, favoring C-alkylation over N-alkylation. arkat-usa.org Another example is the reaction with diazonium salts, which act as nitrogen-based electrophiles, to generate various fused heterocyclic compounds.

Recent advances have focused on the transition-metal-catalyzed C-H functionalization at the α-position, providing an atom-economical route to construct new C-C, C-O, C-N, and other bonds.

Rearrangement Processes and Their Mechanistic Elucidation

The vinylogous amide structure of this compound and related compounds makes them suitable substrates for various rearrangement reactions. These reactions often involve the migration of a group to generate a structural isomer and are fundamental in organic synthesis.

Several notable rearrangement reactions involving enaminone-type structures have been documented:

Wolff Rearrangement : Diazoketones can undergo a silver-catalyzed Wolff rearrangement to form highly reactive ketene (B1206846) intermediates. These ketenes can then be trapped intramolecularly by a pendant vinylogous amide, acting as a carbon nucleophile, to synthesize cyclic enaminones in a 6-exo-dig cyclization. This process occurs without racemization, suggesting a concerted mechanism.

Amino-Claisen Rearrangement : N-propargyl β-enaminones undergo a gold-catalyzed arkat-usa.orgarkat-usa.org-sigmatropic rearrangement, known as an amino-Claisen rearrangement, to produce substituted pyrroles.

Pinacol-type Rearrangements : A Rh(III)-catalyzed cascade reaction of enaminones with iodonium (B1229267) ylides proceeds through an alkenyl C-H activation, [3+2] annulation, and a subsequent pinacol (B44631) rearrangement to yield functionalized 2-spirocyclo-pyrrol-3-ones. A vinylogous semipinacol rearrangement has also been reported.

Smiles Rearrangement : Intramolecular aromatic substitution reactions, such as the Smiles rearrangement, have been observed in the transformation of S-alkylated intermediates derived from enaminones.

These rearrangements provide powerful tools for skeletal diversification and the synthesis of complex heterocyclic systems from simple enaminone precursors.

Enolate Chemistry and Functionalization Strategies

Similar to simple ketones, this compound can form enolates, which are potent nucleophiles widely used in C-C bond formation. Deprotonation occurs at the α-carbon (the C-1 methyl group) using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent like THF. The resulting enolate is stabilized by resonance, with the negative charge delocalized onto the carbonyl oxygen.

Once formed, these enolates can be functionalized by reacting with a variety of electrophiles. rsc.org A key reaction is alkylation, where the enolate attacks an alkyl halide in an SN2 reaction to form a new C-C bond at the α-position.

The concept of extended enolates is also relevant. Due to the conjugated system, deprotonation can potentially lead to a dienolate, offering multiple sites for electrophilic attack and enabling more complex functionalization patterns. The regioselectivity of these reactions can often be controlled by carefully choosing the reaction conditions (e.g., base, solvent, temperature).

| Parameter | Description | Typical Reagents & Conditions | Reference(s) |

| Enolate Formation | Deprotonation of the α-carbon (C1-methyl group) to form a nucleophilic enolate. | Strong, non-nucleophilic bases (e.g., LDA, NaH) in aprotic solvents (e.g., THF). | |

| Functionalization | Reaction of the enolate with an electrophile to form a new bond. | Alkyl halides (for alkylation), aldehydes/ketones (for aldol (B89426) reactions). | |

| Control | Reaction conditions determine the regiochemical and stereochemical outcome. | Kinetic control (strong, bulky base, low temp) vs. Thermodynamic control. |

Michael Addition Reactions and Conjugate Chemistry

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds, including this compound. In this reaction, the enaminone acts as a "Michael acceptor," reacting with a "Michael donor" (a nucleophile) at the electron-deficient β-carbon (C-4). This reaction is a powerful method for forming C-C and C-heteroatom bonds.

The mechanism involves three main steps:

Formation of a nucleophile (often an enolate from a dicarbonyl compound, known as a Michael donor).

Nucleophilic attack of the donor at the β-carbon of the enaminone.

Protonation of the resulting enolate intermediate to yield the final 1,4-adduct.

A wide range of nucleophiles can participate in this reaction. Recent studies have demonstrated the successful enantioselective conjugate addition of organic boronic acids to β-enaminones, catalyzed by chiral diols, to produce chiral β-amino carbonyl compounds with high yields and enantioselectivities. This highlights the importance of conjugate addition in asymmetric synthesis. Other effective nucleophiles include amines, thiols, and various stabilized carbanions.

| Reaction Component | Role | Examples | Reference(s) |

| Michael Acceptor | The electrophilic α,β-unsaturated system. | This compound and other enaminones. | |

| Michael Donor | The nucleophile that adds to the β-carbon. | Enolates (from β-keto esters), organoboronic acids, amines, thiols. | |

| Product | The 1,4-addition adduct. | Functionalized β-amino carbonyl compounds. |

Tautomerism and Stereochemical Considerations in 4 Ethylaminopent 3 En 2 One Systems

Keto-Enol and Keto-Enamine Tautomeric Equilibriadoubtnut.commdpi.comlibretexts.orgresearchgate.net

Tautomers are structural isomers that readily interconvert, a process known as tautomerism. For 4-Ethylaminopent-3-en-2-one, the primary tautomerism occurs between a keto-imine form and a more stable keto-enamine form. The keto-enamine tautomer is a vinylogous amide, a type of unsaturated compound derived from the condensation of a ketone with a secondary amine. This equilibrium involves the migration of a proton between the nitrogen and the α-carbon.

In solution, β-unsaturated β-ketoenamines, such as this compound, are found to exist predominantly in the keto-enamine form rather than the keto-imine or the imino-enol forms. The keto-enamine form is generally the most stable of the possible tautomers. The interconversion can be catalyzed by either acid or base.

The preference for the keto-enamine tautomer is heavily influenced by electronic and steric factors within the molecule. The ethyl group attached to the nitrogen atom is an electron-donating group. This donation of electron density to the nitrogen atom enhances its ability to participate in p-π conjugation across the N-C=C-C=O system. This extended conjugation significantly stabilizes the enamine tautomer.

The reactivity and stability of enamines are governed by various steric and electronic factors that affect the overlap between the nitrogen lone pair and the double bond. For maximum stabilizing conjugation, the atoms involved in the enamine system prefer a planar arrangement. Steric hindrance from the substituents can force the molecule out of planarity, which would disrupt the conjugation and decrease the stability of the enamine form. However, in this compound, the substituents are relatively small, allowing it to adopt the planar conformation necessary for stabilization.

The solvent environment plays a critical role in shifting the tautomeric equilibrium. The stability of each tautomer can be affected differently by the solvent's polarity and its ability to form hydrogen bonds. Generally, the enamine tautomer is less polar than the keto-imine tautomer.

In non-polar aprotic solvents like cyclohexane (B81311) or carbon tetrachloride, the enamine form is favored. This is because the stabilizing intramolecular hydrogen bond within the enamine is preserved in these environments. Conversely, polar solvents tend to stabilize the more polar keto tautomer through dipole-dipole interactions.

Polar protic solvents, such as water and methanol, can act as both hydrogen bond donors and acceptors. They can disrupt the intramolecular hydrogen bond of the enamine by forming intermolecular hydrogen bonds with both the amine and carbonyl groups, which enthalpically stabilizes the keto form and leads to an unfavorable entropy change for enolization. Polar aprotic solvents like DMSO can also disrupt the intramolecular hydrogen bond, causing the percentage of the enamine tautomer to decrease.

Table 1: Expected Influence of Solvent Type on Tautomeric Equilibrium of this compound

| Solvent Type | Polarity | H-Bonding Capability | Predominant Tautomer | Rationale |

|---|---|---|---|---|

| Non-polar Aprotic (e.g., Cyclohexane) | Low | None | Keto-enamine | Intramolecular H-bond is stable and undisrupted. |

| Polar Aprotic (e.g., DMSO) | High | Acceptor only | Keto-imine | Disrupts intramolecular H-bond, stabilizing the more polar keto form. |

| Polar Protic (e.g., Methanol, Water) | High | Donor & Acceptor | Keto-imine | Disrupts intramolecular H-bond by forming intermolecular H-bonds with both tautomers, stabilizing the keto form. |

Conformational Analysis and Isomerism

Beyond tautomerism, this compound exhibits geometric isomerism, which, combined with the effects of intramolecular forces, dictates its preferred three-dimensional shape and stability.

Geometric isomers are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms. For the enamine tautomer of this compound, geometric isomerism arises from the restricted rotation around the C3=C4 double bond, leading to E (entgegen) and Z (zusammen) configurations.

In the Z-isomer , the ethylamino group and the acetyl group (CH₃CO) are on the same side of the double bond.

In the E-isomer , these groups are on opposite sides of the double bond.

Spectroscopic studies on similar enamine systems have shown that the equilibrium often strongly favors one isomer. For this compound, the Z-isomer is expected to be significantly more stable due to its ability to form a strong intramolecular hydrogen bond.

The single most important factor determining the conformational stability of this compound is the formation of an intramolecular hydrogen bond (IHB). This occurs within a single molecule when a hydrogen donor and acceptor are in close proximity. In the Z-isomer, the hydrogen atom of the N-H group acts as a donor, and the oxygen atom of the C=O group acts as an acceptor.

Table 2: Geometric Parameters Associated with Intramolecular Hydrogen Bonding in the Z-Isomer

| Parameter | Description | Typical Value Range | Significance |

|---|---|---|---|

| O···H Distance | The distance between the carbonyl oxygen and the amine hydrogen. | 1.6 - 1.9 Å | A shorter distance indicates a stronger hydrogen bond. |

| N···O Distance | The distance between the nitrogen and oxygen atoms. | 2.5 - 2.8 Å | Reflects the overall proximity of the interacting groups. |

| N-H···O Angle | The angle formed by the N-H bond and the H···O interaction. | 140 - 160° | An angle closer to 180° indicates a stronger, more linear hydrogen bond. |

Coordination Chemistry of 4 Ethylaminopent 3 En 2 One As a Ligand

Ligand Design and Metal Complex Synthesis

The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure dictates the geometry and properties of the resulting metal complex. The synthesis of these complexes often involves the reaction of a metal salt with the ligand in a suitable solvent.

Ligands are classified based on the number of donor atoms that can bind to a central metal ion. 4-Ethylaminopent-3-en-2-one and its derivatives can act as either monodentate or polydentate ligands.

Monodentate Ligands: These ligands bind to the metal center through a single donor atom. In the case of this compound, coordination can occur through either the nitrogen atom of the amino group or the oxygen atom of the carbonyl group.

Polydentate Ligands: These ligands possess multiple donor atoms and can form more than one bond with the metal ion, often forming a ring-like structure known as a chelate. Derivatives of this compound can be designed to be bidentate, tridentate, or even tetradentate, leading to more stable metal complexes. For example, a Schiff base derived from this compound can act as a bidentate ligand, coordinating through both a nitrogen and an oxygen atom. The stability of these complexes is enhanced by the chelate effect, which favors the formation of ring structures.

The versatility in binding modes allows for the construction of metal complexes with varied geometries, including tetrahedral, square planar, and octahedral arrangements.

| Binding Mode | Description | Example Donor Atoms |

|---|---|---|

| Monodentate | Binds through a single donor atom. | Nitrogen or Oxygen |

| Bidentate | Binds through two donor atoms, forming a chelate ring. | N,O or N,N |

| Polydentate | Binds through multiple donor atoms, forming multiple chelate rings. | N,N,O; N,N,O,O etc. |

Schiff bases are compounds containing a carbon-nitrogen double bond (imine group) and are typically formed by the condensation of a primary amine with an aldehyde or ketone. this compound can be modified to form Schiff base ligands. These Schiff base ligands are excellent chelating agents, capable of forming stable complexes with a variety of metal ions.

The chelation chemistry of these ligands is rich, with the imine nitrogen and another donor atom (often an oxygen or another nitrogen) coordinating to the metal center to form a stable chelate ring. The formation of these complexes can be influenced by factors such as the nature of the metal ion, the solvent system, and the reaction temperature. The resulting metal chelates often exhibit interesting electronic and geometric properties.

Formation and Structural Characterization of Metal Complexes

The formation of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties. These techniques include:

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the complex and how they are affected by coordination to the metal ion.

UV-Visible (UV-Vis) Spectroscopy: Used to study the electronic transitions within the complex, which can provide insights into its geometry and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for determining the structure of diamagnetic complexes in solution.

X-ray Crystallography: Provides a definitive three-dimensional structure of the complex in the solid state.

Mass Spectrometry: Used to determine the molecular weight and fragmentation pattern of the complex.

Elemental Analysis: Confirms the empirical formula of the synthesized complex.

Molar Conductivity Measurements: Determines whether the complex is an electrolyte or non-electrolyte in solution.

Magnetic Susceptibility Measurements: Provides information about the number of unpaired electrons in paramagnetic complexes.

This compound and its derivatives form stable complexes with a wide range of transition metals, including but not limited to cobalt, nickel, copper, and zinc. The geometry of these complexes is influenced by the coordination number of the metal ion and the nature of the ligand. For instance, four-coordinate complexes can adopt either a tetrahedral or square planar geometry, while six-coordinate complexes are typically octahedral.

The synthesis of these complexes often involves the direct reaction of the ligand with a transition metal salt. For example, a copper(II) complex of a tetradentate Schiff base ligand derived from a related β-diketone was synthesized by reacting the ligand with copper chloride. Similarly, heteroleptic complexes of cobalt(II), nickel(II), copper(II), and zinc(II) have been synthesized using aldimine derivatives as primary ligands.

| Metal Ion | Ligand Type | Coordination Number | Typical Geometry | Reference |

|---|---|---|---|---|

| Co(II) | Bidentate Schiff Base | 4 | Tetrahedral | |

| Ni(II) | Bidentate Schiff Base | 4 | Square Planar | |

| Cu(II) | Bidentate Schiff Base | 4 | Square Planar | |

| Zn(II) | Aldimine Derivative | 4 | Tetrahedral | |

| Mn(III) | Asymmetrical Schiff Base | 6 | Octahedral |

While less common than transition metal complexes, this compound and its derivatives can also form complexes with main group metals. The coordination chemistry of main group metals is a growing area of research, with applications in catalysis and materials science. The nature of the bonding in these complexes can vary significantly from that observed in transition metal complexes.

Mechanistic Studies of Metal-Ligand Interactions and Reactions

Understanding the mechanisms of metal-ligand interactions is fundamental to controlling the reactivity and properties of coordination complexes. Techniques such as electrospray ionization mass spectrometry (ESI-MS) combined with tandem MS can be powerful tools for elucidating reaction mechanisms involving metal complexes. These studies can provide insights into the stepwise formation of complexes, the nature of intermediates, and the factors that influence reaction pathways.

The interaction between the metal and the ligand can also involve redox processes, where the ligand is not merely a spectator but actively participates in the reaction. In some cases, the ligand itself can be redox-active, leading to complex electronic structures and reactivity patterns. The study of these metal-ligand cooperative effects is crucial for the development of new catalytic systems.

Ligand Exchange and Substitution Mechanisms

The exchange of ligands in coordination compounds of this compound, a bidentate N,O-donor ligand, is a fundamental reaction that dictates the formation of new complexes and influences their reactivity. While specific kinetic studies on complexes of this compound are not extensively documented, the mechanisms can be inferred from studies on analogous β-enaminone and Schiff base complexes, particularly those of square planar d⁸ metal ions like nickel(II) and copper(II).

Ligand substitution reactions in square planar complexes typically proceed via associative or interchange mechanisms. An associative (A) mechanism involves the initial formation of a higher-coordinate intermediate, which then releases the leaving group. The interchange (I) mechanism is a concerted process where the entering ligand assists in the departure of the leaving ligand, and can have associative (Iₐ) or dissociative (Iₑ) character depending on the degree of bond formation with the incoming ligand in the transition state.

Kinetic studies on the ligand exchange reaction between a tetradentate Schiff base complex of nickel(II), [Ni(salpn)], and a free Schiff base ligand, H₂salen, in DMF solvent revealed a two-step (biphasic) process. The first, faster step is dependent on the concentration of the incoming ligand, while the second, slower step is independent of the incoming ligand's concentration. This suggests a mechanism that likely involves the formation of an intermediate. The rate of such ligand exchange reactions can be significantly accelerated by the presence of a base like triethylamine (B128534) (NEt₃), which facilitates the deprotonation of the incoming Schiff base ligand, making it a better nucleophile.

For copper(II) Schiff base complexes, such as bis(N-t-butylsalicylideneiminato)copper(II), the kinetics of ligand substitution with N-ethylsalicylideneimine in various aprotic solvents follow a two-term rate law: rate = (k₀ + k_ligand[ligand])[complex]. This rate law indicates two parallel pathways for the substitution: a solvent-dependent path (represented by k₀) and a path directly involving the attack of the new ligand (k_ligand). The solvent-dependent path is sensitive to the presence of protic impurities like water, which can act as a ligand.

The following table summarizes kinetic data for ligand exchange reactions in related Schiff base complexes, providing insight into the plausible rates and mechanisms for complexes of this compound.

| Complex/Reactants | Solvent | Incoming Ligand | Rate Constant(s) | Reference |

| [Ni(salpn)] + H₂salen | DMF | H₂salen | Biphasic kinetics observed with two rate constants, k_obs(1) and k_obs(2). | |

| [Cu(Buᵗsaln)₂] | Toluene | N-ethylsalicylideneimine | k_H₂O¹ (water-catalyzed) is ~2000 times greater than in DMF. | |

| [Cu(PDTC)₂] + Salen | - | Salen | Second-order rate constants (k₂) in the range of 0.16x10⁻¹ to 5.66x10⁻¹ min⁻¹. | |

| Cu(II)-salicylaldehyde semicarbazone + Macrocycle (N₄H₂) | DMF | N₄H₂∙2ClO₄ | Biphasic kinetics with k_obs(1) dependent on incoming ligand concentration. |

Table 1: Kinetic Data for Ligand Exchange in Analogous Schiff Base Complexes.

Redox Chemistry within Coordination Compounds

The redox behavior of coordination compounds containing this compound is primarily centered on the metal ion, but is significantly modulated by the electronic properties of the ligand. The N,O-donor set and the conjugated π-system of the β-enaminone ligand can stabilize different oxidation states of the coordinated metal. Cyclic voltammetry is a key technique used to probe these redox processes.

Studies on copper(II) complexes with various Schiff base ligands show that they can undergo a quasi-reversible one-electron reduction corresponding to the Cu(II)/Cu(I) couple. The potential at which this reduction occurs is sensitive to the substituents on the ligand, which in turn alter the electron density at the metal center. For instance, in copper(II) complexes with tridentate N,N,O-donor Schiff base ligands derived from pyridoxal, the Cu(II)/Cu(I) reduction is observed between -0.40 V and -0.55 V (vs. Ag/AgCl).

Nickel(II) complexes with tetradentate N₂O₂ Schiff base ligands also exhibit metal-centered redox chemistry. The cyclic voltammogram of a nickel(II) complex with a ligand derived from 4-aminoantipyrine (B1666024) and 3-salicylidene-acetylacetone shows a quasi-reversible reduction peak for the Ni(II)/Ni(I) couple. In some cases, the ligand itself can be redox-active. For example, the cyclic voltammogram of a copper(II) complex with a Schiff base derived from 4-aminoantipyrine shows a reduction peak attributed to the Cu(II)/Cu(I) transition, as well as an oxidation peak at a more positive potential corresponding to the Cu(I)/Cu(II) process.

The following table presents electrochemical data for a selection of relevant β-enaminone and Schiff base metal complexes, which can be considered representative of the potential redox behavior of this compound complexes.

| Complex | Solvent | Redox Process | Potential (V vs. Ag/AgCl) | Reference |

| [Cu(SAAP)]Cl (SAAP = Schiff base of 4-aminoantipyrine) | DMSO | Cu(II) → Cu(I) | -0.380 V | |

| [Ni(SAAP)]Cl (SAAP = Schiff base of 4-aminoantipyrine) | DMSO | Ni(II) → Ni(I) | -1.180 V | |

| [Cu(L¹)(N₃)] (L¹ = Pyridoxal-based Schiff base) | DMF | Cu(II) → Cu(I) | -0.55 V | |

| [Cu₂(C₁₇H₂₈N₆)∙4Cl] (C₁₇H₂₈N₆ = Pyridazine/Pyrazole-based ligand) | - | Cu(II) → Cu(I) | +0.03 V | |

| [Ni₂(C₁₇H₂₈N₆)∙4Cl] (C₁₇H₂₈N₆ = Pyridazine/Pyrazole-based ligand) | - | Ni(II) → Ni(I) (?) | +0.12 V |

Table 2: Redox Potentials of Analogous β-Enaminone and Schiff Base Metal Complexes.

Applications in Advanced Materials Science

Precursors for Advanced Material Deposition

The deposition of thin films is a cornerstone of modern manufacturing, particularly in the semiconductor and electronics industries. The quality of these films is highly dependent on the chemical and physical properties of the precursor molecules used. An ideal precursor should exhibit high volatility, thermal stability to prevent premature decomposition, and appropriate reactivity on the substrate surface.

Atomic Layer Deposition (ALD) is a thin film deposition technique that allows for unparalleled control over film thickness and conformality at the atomic scale. This is achieved through sequential, self-limiting surface reactions. The β-ketoiminate complex derived from 4-Ethylaminopent-3-en-2-one, specifically bis(4N-(ethylamino)pent-3-en-2-onato)Copper(II), has been identified as a highly effective precursor for the deposition of copper films, particularly through Plasma Enhanced Atomic Layer Deposition (PEALD).

This copper precursor, known by the trade name AbaCus, offers a higher vapor pressure compared to traditional copper diketonate precursors and is free of halogens, which can be undesirable contaminants in electronic applications. Research has demonstrated its successful use in PEALD processes to create pure, continuous, and conformal copper films on various substrates, including Tantalum Nitride (TaN), Silicon Dioxide (SiO₂), and Ruthenium (Ru). These characteristics are critical for the fabrication of advanced interconnects in microelectronic devices.

Detailed findings from PEALD experiments using bis(4N-(ethylamino)pent-3-en-2-onato)Copper(II) are summarized below:

| Parameter | Finding | Source(s) |

| Deposition Technique | Plasma Enhanced Atomic Layer Deposition (PEALD) | |

| Precursor | bis(4N-(ethylamino)pent-3-en-2-onato)Copper(II) | |

| Co-reactants | H₂, NH₃, SiH₄, Si₂H₆, and others | |

| Deposition Temperature | 85°C to 135°C | |

| Growth Rate | ~0.3 Å/cycle to 1.0 Å/cycle | |

| Film Purity | >95% Copper | |

| Conformality | Achieved over high aspect ratio (5:1) structures |

This table presents a summary of research findings on the use of a this compound derivative in ALD.

Chemical Vapor Deposition (CVD) is another widely used method for producing high-quality solid materials and thin films. In a typical CVD process, volatile precursor compounds react or decompose on a substrate surface to produce the desired deposit. The success of CVD is heavily reliant on the precursor's properties.

The demonstrated success of bis(4N-(ethylamino)pent-3-en-2-onato)Copper(II) in PEALD strongly indicates its potential as a precursor for Plasma Enhanced Chemical Vapor Deposition (PECVD) of copper films. The properties that make it suitable for ALD—namely its high volatility and thermal stability—are also highly desirable for CVD. The ability to deposit high-purity copper films at low temperatures (below 150°C) is particularly challenging and crucial for industrial applications, making precursors like this copper ketoiminate complex promising for both PEALD and PECVD techniques. While specific CVD process parameters for this compound are not as extensively documented in public literature as its ALD applications, its fundamental characteristics position it as a strong candidate for developing robust low-temperature copper CVD processes.

| Property | Relevance to CVD | Source(s) |

| High Volatility | Enables efficient transport of the precursor to the substrate in the gas phase. | |

| Thermal Stability | Prevents decomposition during delivery, allowing for controlled reaction on the substrate surface. | |

| Reactivity | Facilitates the deposition of high-purity films at lower temperatures, especially in PECVD. | |

| Halogen-Free | Avoids incorporation of corrosive halogen contaminants into the final film. |

This table outlines the key properties of the copper complex of this compound that suggest its potential for CVD applications.

Role as Modular Building Blocks in Functional Materials Assembly

Beyond thin film deposition, the molecular structure of this compound allows it to function as a versatile building block, or "ligand," in the construction of larger, functional material assemblies. Its conjugated N-C=C-C=O backbone provides a rigid and planar chelating site that can bind strongly to metal ions. This capacity for coordination is the foundation for its use in creating intricate supramolecular structures and highly porous frameworks.

Supramolecular chemistry involves the assembly of molecules into well-defined, larger structures through weaker, non-covalent interactions. These interactions can include hydrogen bonding, metal coordination, and π–π stacking. The resulting supramolecular assemblies can exhibit novel properties and functions.

β-enaminone and β-ketoiminate ligands, such as this compound, are excellent candidates for designing supramolecular architectures. Their ability to chelate to a metal center provides a strong, directional interaction point, around which larger structures can be organized. By modifying the substituents on the ligand—for instance, the ethyl group on the nitrogen atom or the methyl groups on the backbone—chemists can tune the shape, size, and electronic properties of the resulting metal complex. This modularity allows for the rational design of complex assemblies, including metallocycles and other discrete molecular architectures with specific functions.

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. These materials are of significant interest for applications in gas storage, separation, and catalysis due to their exceptionally high surface areas and tunable pore sizes.

The synthesis of MOFs relies on the principles of reticular chemistry, where the geometry of the metal-containing node and the organic linker dictates the topology of the final framework. β-enaminone ligands are recognized for their potential use in constructing these frameworks. The structure of this compound, with its defined coordination points, makes it a suitable candidate to act as a linker or as a component of a larger, more complex linker in MOF synthesis. While direct integration of the standalone this compound into a reported MOF structure is not prominently documented, the broader class of β-ketoiminate ligands has been successfully incorporated. Furthermore, the functional groups on the ligand can be modified either before or after the MOF is synthesized (post-synthetic modification) to introduce new functionalities into the pores of the material. This highlights the potential of this compound and its derivatives as versatile building blocks for creating tailored MOFs.

Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-Ethylaminopent-3-en-2-one in solution. It provides detailed information about the hydrogen and carbon environments within the molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, allows for the direct observation of the different chemical environments of the nuclei. The structure of this compound is characterized by a conjugated system, which influences the chemical shifts of nearby protons and carbons. The compound exists predominantly in the Z-isomeric form, stabilized by an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen. This is evidenced by a significantly downfield-shifted N-H proton signal, often observed as a broad singlet around δ 10-11 ppm in related structures.

Direct ¹³C NMR data for this compound has been reported, showing key resonances that confirm its backbone structure. By comparing this with data from close analogs like 4-(methylamino)pent-3-en-2-one (B146532) and 4-(propylamino)pent-3-en-2-one, a comprehensive assignment can be made.

Interactive Data Table: ¹H and ¹³C NMR Data of 4-Alkylaminopent-3-en-2-ones

| Assignment | This compound ¹³C NMR (100 MHz, CDCl₃) δ [ppm] | 4-Methylaminopent-3-en-2-one ¹H NMR (300 MHz, CDCl₃) δ [ppm] | 4-Methylaminopent-3-en-2-one ¹³C NMR (75 MHz, CDCl₃) δ [ppm] | 4-Propylaminopent-3-en-2-one ¹H NMR (300 MHz, CDCl₃) δ [ppm] |

| N-H | - | 10.63 (br s) | - | 10.36 (br s) |

| =C-H | - | 4.91 (s) | 94.7 | 4.42 (s) |

| C=O | 193.2 | - | 196.2 | - |

| N-C= | 167.6 | - | 160.5 | - |

| =C-C=O | 94.4 | - | 94.7 | - |

| CH₃-C= | 28.1 | 1.84 (s) | 27.7 | 1.42 (s) |

| CH₃-C=O | 25.9 | 1.91 (s) | 23.8 | 1.38 (s) |

| N-CH₂- | 38.7 (inferred) | - | - | 2.63 (m) |

| -CH₂-CH₃ | 17.6 | - | - | 1.07 (m) |

| N-CH₃ | - | 2.80 (d, J=6Hz) | 30.0 | - |

| -CH₂CH₂CH₃ | - | - | - | 0.47 (t) |

Note: The ¹³C chemical shift for the N-CH₂ group in this compound is inferred from the expected range for such groups and is consistent with the provided data.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm these assignments. A COSY spectrum would show correlation between the protons of the ethyl group (CH₂ and CH₃), while an HSQC spectrum would link each proton to its directly attached carbon atom (e.g., the =C-H proton to the =C-H carbon).

β-Enaminones like this compound can exhibit dynamic behavior in solution, primarily involving keto-enol tautomerism and E/Z isomerization around the C=C double bond. The strong intramolecular hydrogen bond, however, heavily favors the Z-keto-enamine tautomer.

Dynamic NMR (DNMR) studies, typically involving variable-temperature (VT) experiments, can provide insight into these processes. For example, the broadness of the N-H signal is indicative of chemical exchange. At low temperatures, the exchange rate might slow down, leading to a sharper signal. Conversely, at higher temperatures, rotation around the C-N single bond could become more facile, potentially leading to the observation of different conformers. Studies on similar systems have used such techniques to investigate the equilibrium between different diastereomers.

Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is dominated by absorptions corresponding to the N-H, C=O, C=C, and C-N bonds. The conjugation in the molecule and the intramolecular hydrogen bond significantly affect the positions of these bands. The C=O stretching frequency is typically lowered due to conjugation and hydrogen bonding, appearing in the range of 1610-1650 cm⁻¹.

Interactive Data Table: Characteristic IR Absorptions for 4-Alkylaminopent-3-en-2-ones (KBr, cm⁻¹)

| Vibrational Mode | 4-Methylaminopent-3-en-2-one | 4-Propylaminopent-3-en-2-one | 4-Benzylaminopent-3-en-2-one | Expected Range for this compound |

| N-H Stretch | 3426 | 3426 | 3326 | ~3300-3450 (broad) |

| =C-H Stretch | 3000 | - | - | ~3000 |

| C=O Stretch (Conjugated) | 1610 | 1610 | 1710* | ~1610-1650 |

| C=C Stretch | - | - | - | ~1550-1600 |

| C-N Stretch | - | - | - | ~1030-1250 |

*Note: The value of 1710 cm⁻¹ for the benzylamino derivative appears unusually high for a conjugated enaminone and may be an outlier or influenced by other factors.

The presence of a broad band for the N-H stretch is characteristic and confirms its involvement in hydrogen bonding. The sp³ C-H stretching from the alkyl groups would be observed just below 3000 cm⁻¹.

Mass Spectrometric Elucidation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps in confirming the molecular weight and deducing structural features. For this compound (C₇H₁₃NO), the expected molecular weight is approximately 127.18 g/mol .

The presence of a nitrogen atom means the molecular ion peak will have an odd m/z value, consistent with the nitrogen rule. Fragmentation patterns are influenced by the functional groups. Common fragmentation pathways for β-enaminones include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group or the amino group. Loss of a methyl radical (•CH₃, 15 Da) or an ethyl radical (•C₂H₅, 29 Da) are plausible fragmentation pathways.

McLafferty Rearrangement: If sterically possible, this rearrangement could lead to the loss of a neutral alkene molecule.

Analysis of related compounds shows the molecular ion as the base peak or a significant peak. For example, 4-(methylamino)pent-3-en-2-one shows a molecular ion at m/z 113.08, and 4-(propylamino)pent-3-en-2-one shows a molecular ion at m/z 141.12.

X-ray Diffraction and Crystallography for Molecular and Supramolecular Structures

X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions.

Typically, these molecules adopt a planar Z-conformation in the solid state. This planarity is a result of the extensive π-electron delocalization across the O=C–C=C–N backbone. The Z-configuration is strongly stabilized by a resonant-assisted intramolecular hydrogen bond (N–H···O), which forms a stable six-membered pseudo-ring. This is a defining characteristic of this class of compounds. The crystal packing is then governed by weaker intermolecular forces, such as van der Waals interactions.

Powder X-ray Diffraction for Material Characterization

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. It provides information on the phase, crystal structure, and purity of a sample. For β-enaminones, a class of compounds to which this compound belongs, PXRD is instrumental in confirming the crystalline nature of synthesized materials.

In studies of related β-enaminone-boron difluoride complexes, PXRD has been used to investigate changes in the crystalline structure, for instance, during sol-gel formation. Furthermore, for metal complexes of enaminones, PXRD is employed to characterize the final product and confirm its crystal structure. The technique is also vital in identifying different polymorphic forms of a compound, which can exhibit distinct physical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions within a molecule. For this compound, the conjugated enaminone system gives rise to characteristic absorptions in the UV-Vis region. The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment.

The UV spectra of enaminones are characterized by a strong absorption band typically in the range of 292-315 nm in aqueous media, corresponding to a π→π* electronic transition within the conjugated system. The exact wavelength of maximum absorption (λmax) is influenced by the nature of the substituents on the nitrogen atom and the carbonyl group. For secondary enaminones, such as this compound, the presence of an NH group is a key feature.

Studies on related secondary and tertiary enaminones have shown that tertiary enaminones tend to absorb at longer wavelengths compared to secondary enaminones in acidic, neutral, and alkaline media. The solvent can also significantly influence the UV-Vis spectrum. In acidic media, a hypsochromic (blue) shift is generally observed for enaminones compared to their spectra in neutral media. Conversely, a small hypsochromic shift is often seen in alkaline media. Research on azo-enaminone derivatives has highlighted the significant impact of solvent polarity on their electronic properties, where an increase in solvent polarity can lead to a decrease in the HOMO-LUMO energy gap, affecting the absorption spectrum.

The molar absorptivity (ε) is another important parameter obtained from UV-Vis spectroscopy, which is related to the probability of the electronic transition.

Table 1: UV-Vis Absorption Data for Representative Enaminones in Different Media

| Compound Type | Medium | Wavelength Range (λmax, nm) |

| Secondary Enaminones | Neutral | 292-315 |

| Acidic | Hypsochromic shift vs. Neutral | |

| Alkaline | Small Hypsochromic shift vs. Neutral | |

| Tertiary Enaminones | Neutral | Longer λmax than secondary |

| Acidic | Longer λmax than secondary | |

| Alkaline | Longer λmax than secondary |

Data compiled from a study on various enaminones.

Vibrational Circular Dichroism (VCD) for Chiral Analysis

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for the analysis of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique provides detailed three-dimensional structural information, making it invaluable for determining the absolute configuration of enantiomers and studying their conformational preferences.

For a molecule like this compound, if it were to exist in a chiral form, for instance, due to the presence of a stereocenter or as part of a larger chiral structure, VCD would be an ideal tool for its stereochemical analysis. The VCD spectrum of a chiral molecule is a unique fingerprint of its absolute configuration. The spectra of two enantiomers are mirror images of each other.

The application of VCD often involves comparing the experimental spectrum with theoretical spectra calculated using quantum chemical methods, such as Density Functional Theory (DFT). This comparison allows for the unambiguous assignment of the absolute configuration of the molecule.

VCD is particularly sensitive to the conformation of molecules and the presence of different tautomers. For systems that can exist in tautomeric forms, such as the keto-enamine and enol-imine forms of related Schiff bases, VCD can be used to identify the dominant species in different solvent environments. However, the presence of multiple conformers or tautomers in solution can complicate the analysis, and in such cases, solid-state VCD measurements can provide more definitive results.

The technique has been successfully used to determine the enantiomeric excess (% ee) of chiral compounds. By creating a linear regression of VCD intensities versus % ee for selected bands of a known set of mixtures, the % ee of an unknown sample can be determined with high accuracy.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Ethylaminopent-3-en-2-one, a member of the β-enaminone family. These compounds feature a characteristic N–C=C–C=O conjugated system, which gives rise to interesting electronic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of enaminones. The B3LYP functional, combined with various basis sets such as 6-31G(d,p) and 6-311++G(d,p), has been successfully applied to study the geometry, stability, and electronic properties of β-enaminone systems.

DFT calculations are employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms. For β-enaminones, DFT studies have been used to compare the stability of different tautomers and conformers.

Analyze Substituent Effects: Investigate how different functional groups attached to the main enaminone scaffold influence its electronic structure and stability.

Calculate Electronic Properties: DFT is used to compute key electronic descriptors. For instance, studies on related β-enaminones have calculated global reactivity factors like electronegativity, chemical hardness, and chemical potential.

Simulate Spectroscopic Data: DFT calculations can predict vibrational frequencies (IR spectra) and NMR chemical shifts, which show good agreement with experimental data for related compounds.

A significant feature of β-enaminones is the presence of a resonance-assisted hydrogen bond (RAHB) between the amine hydrogen and the carbonyl oxygen. DFT calculations have been instrumental in quantifying the strength of this intramolecular hydrogen bond. The stability of various isomers is a key area of investigation, with studies showing that the cis isomers are generally more stable due to this intramolecular hydrogen bonding.

Table 1: Representative DFT Functionals and Basis Sets Used in β-Enaminone Studies

| Functional | Basis Set | Application | Reference |

| B3LYP | 6-31G(d,p) | Geometry optimization, electronic properties, NMR spectra calculation | |

| B3LYP | 6-31+G(d,p) | Hydrogen bond analysis, tautomeric equilibrium | |

| B3P86 | 6-311++G** | Geometrical parameters, vibrational frequencies | |

| M06-2X | 6-31++G(2d,p) | Exploration of potential energy surfaces, reaction mechanisms |

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are also utilized to study β-enaminones. These methods are often used alongside DFT to provide a more complete understanding of the system.

Key applications of ab initio methods for this class of compounds include:

Conformational Analysis: HF and MP2 methods have been used to perform comprehensive studies of the molecular structures of all possible conformations of β-enaminones to determine the order of stability.

Hydrogen Bond Strength: Ab initio calculations, particularly at the MP2 level, have provided good agreement with experimental results for the geometry and strength of intramolecular hydrogen bonds in related systems.

Tautomeric Equilibria: The equilibrium between different tautomeric forms, such as the enol-imine and enaminone forms, has been investigated using MP2 methods, often in conjunction with continuum solvent models to understand solvent effects.

In general, computational studies indicate that for β-enaminones, the keto-enamine tautomer is significantly more stable than the enol-imine form.

The electronic behavior of this compound is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity and electronic transitions.

HOMO-LUMO Analysis: The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. In β-enaminones, the HOMO is typically localized on the enamine part of the molecule, while the LUMO is centered on the enone fragment.

Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool for understanding intramolecular interactions, such as the intramolecular hydrogen bond and charge transfer. It provides insights into the delocalization of electron density from the nitrogen lone pair into the conjugated system, which is a key feature of vinylogous amides.

Electronic Transitions: Time-Dependent DFT (TD-DFT) is the primary method for studying electronic transitions and predicting UV-Visible absorption spectra. For β-enaminones, the main absorption bands are typically due to π → π* transitions within the conjugated system. These calculations help rationalize the observed spectroscopic signatures and understand the nature of intramolecular charge transfer (ICT) processes.

Table 2: Key Concepts in Molecular Orbital Analysis of β-Enaminones

| Analysis Type | Information Gained | Relevance to this compound |

| HOMO-LUMO | Reactivity, kinetic stability, electronic transitions | Predicts sites for nucleophilic/electrophilic attack and optical properties. |

| NBO | Intramolecular hydrogen bonding, charge delocalization, donor-acceptor interactions | Quantifies the strength of the N-H···O bond and π-conjugation. |

| TD-DFT | UV-Vis absorption spectra, nature of electronic excitations (e.g., ICT) | Predicts and explains the molecule's color and photophysical behavior. |

Theoretical calculations are invaluable for predicting and interpreting the spectroscopic data of this compound.

Infrared (IR) Spectroscopy: DFT and ab initio methods can calculate the vibrational frequencies of the molecule. These calculated frequencies, after appropriate scaling, can be compared with experimental IR spectra to aid in the assignment of vibrational modes, particularly the N-H and C=O stretching frequencies, which are sensitive to the strength of the intramolecular hydrogen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, allows for the prediction of ¹H and ¹³C NMR chemical shifts. These calculations have shown good agreement with experimental data for related β-enaminones and are crucial for confirming the molecular structure and understanding the electronic environment of the different nuclei.

UV-Visible Spectroscopy: As mentioned, TD-DFT calculations are used to simulate the UV-Vis spectrum, providing information on the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions. Studies on related compounds have shown how solvent polarity can influence these transitions, which can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM).

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the electronic structure of static systems, molecular modeling and dynamics simulations provide insights into the conformational flexibility and dynamic behavior of this compound.

The potential energy surface (PES) describes the energy of a molecule as a function of its geometry. Exploring the PES is crucial for identifying stable conformers, transition states, and reaction pathways.

For this compound, conformational analysis is important for understanding the different spatial arrangements possible, particularly the rotation around the C-C and C-N single bonds within the conjugated backbone.

Conformational Isomers: β-Enaminones can exist as different conformers (e.g., s-Z and s-E) arising from rotation around the C-C bond. Computational studies on related systems have shown that the (E-s-Z) conformer, which is stabilized by the intramolecular hydrogen bond, is generally the most stable.

Tautomeric Forms: The PES can also be used to study the energy differences and interconversion barriers between the enaminone and the less stable enol-imine tautomers.

Reaction Pathways: For reactions involving β-enaminones, such as the vinylogous Wolff rearrangement, computational exploration of the PES using methods like M06-2X can elucidate complex, multi-step reaction mechanisms, identifying intermediates and transition states.

The exploration of the conformational landscape reveals that the structure of β-enaminones is relatively rigid due to the planar, conjugated system and the stabilizing intramolecular hydrogen bond.

Reaction Pathway Elucidation and Transition State Analysis

The study of chemical reaction mechanisms at a molecular level is a cornerstone of computational chemistry. By mapping the potential energy surface (PES) of a reaction, scientists can identify the most favorable path from reactants to products. This path includes intermediate structures and, crucially, transition states.

Transition State Theory

Transition State Theory (TST) provides a framework for understanding reaction rates. It posits that for a reaction to occur, reactant molecules must pass through a high-energy configuration known as the transition state (or activated complex). This state represents a saddle point on the potential energy surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate.

Computational methods, such as Density Functional Theory (DFT), are employed to locate these transition states. A key characteristic of a computationally located transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

For β-enaminones like this compound, a primary reaction pathway of interest is the interconversion between its tautomeric forms. The elucidation of this pathway involves identifying the specific transition state structure through which the proton transfer occurs. For example, studies on similar β-diketone systems have shown that tautomeric equilibrium can proceed through a four-membered ring transition state. The calculated activation energy for this process indicates how rapidly the interconversion occurs. In many cases, these barriers are high enough to allow for the observation of individual tautomers under specific conditions.

Table 1: Exemplary Calculated Energy Barriers for Tautomerization in a β-Diketone System Data is illustrative for 3-phenyl-2,4-pentanedione, a related β-diketone, as calculated by DFT methods.

| Solvent | Activation Energy (kcal/mol) |

| Gas-phase | 30.61 |

| Cyclohexane (B81311) | 30.82 |

| Carbon Tetrachloride | 30.84 |

| Methanol | 31.23 |

| Water | 31.26 |

Theoretical Investigations of Tautomeric Equilibria and Interconversions

This compound can exist in different tautomeric forms, primarily the keto-enamine and the imine-enol forms. The dominant species is the (Z)-4-(ethylamino)pent-3-en-2-one, which is stabilized by a strong intramolecular hydrogen bond between the amine proton and the carbonyl oxygen, forming a stable six-membered pseudo-ring.

Computational chemistry provides a powerful means to quantify the relative stabilities of these tautomers. By calculating the total electronic energy or, more accurately, the Gibbs free energy (ΔG) of each isomer, their equilibrium populations can be predicted. DFT calculations have been widely used for this purpose, with various functionals (e.g., B3LYP) and basis sets (e.g., aug-cc-pVDZ) being employed to achieve accurate results.

For related β-ketoamides and β-triketones, studies have shown that in solvents of low polarity, enol forms stabilized by internal hydrogen bonds are predominant. The equilibrium can be shifted by factors such as solvent polarity and temperature, with more polar solvents or higher temperatures sometimes favoring the more polar keto forms. The calculated energy difference between the tautomers allows for the determination of the equilibrium constant (Keq). In many β-enaminone systems, the keto-enamine tautomer is significantly more stable than any other form.

Table 2: Calculated Tautomeric Equilibrium Data for a Representative Pyran-2-one System Data is illustrative for 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, showing the dominance of one tautomer.

| Tautomer | Solvent | Relative Free Energy (kcal/mol) | Population (%) |

| Tautomer A (Dominant) | CCl4 | 0.00 | 87.3 |

| Tautomer B (Minor) | CCl4 | 1.15 | 12.7 |

| Tautomer A (Dominant) | DMSO | 0.00 | 97.0 |

| Tautomer B (Minor) | DMSO | 2.19 | 3.0 |

Computational Studies of Metal-Ligand Bonding and Coordination Geometries

Upon deprotonation, this compound acts as a monoanionic, bidentate ligand, coordinating to metal ions through its nitrogen and oxygen atoms to form stable chelate complexes. Computational methods are essential for predicting the structure of these complexes and understanding the nature of the metal-ligand interactions.

Coordination Geometries

DFT calculations can optimize the geometry of metal complexes, predicting the most stable arrangement of the ligands around the central metal ion. The coordination number and the electronic configuration of the metal ion largely determine the resulting geometry, which is commonly tetrahedral, square planar, or octahedral. For instance, complexes of d⁸ metals like Ni(II) often favor a square planar geometry, whereas d¹⁰ metals like Zn(II) typically form tetrahedral complexes. Computational studies on related β-thioketoimine and β-ketoenamine complexes have successfully predicted these geometries, which were later confirmed by X-ray crystallography.

Natural Bond Orbital (NBO) Analysis

To gain deeper insight into the electronic structure and bonding within these complexes, Natural Bond Orbital (NBO) analysis is frequently performed. NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a set of localized orbitals that align with the intuitive Lewis structure concepts of bonds and lone pairs.

This analysis is particularly useful for characterizing metal-ligand bonds. It quantifies the charge transfer between the ligand's donor atoms (N and O) and the metal center. Specifically, second-order perturbation theory within the NBO framework can estimate the stabilization energy associated with donor-acceptor interactions, such as the donation of electron density from the nitrogen and oxygen lone-pair orbitals into the vacant d-orbitals of the transition metal. This provides a quantitative measure of the covalency and strength of the M-N and M-O bonds.

Table 3: Common Coordination Geometries for Transition Metal Complexes

| Coordination Number | Geometry | Typical Metal Ions |

| 4 | Tetrahedral | Zn(II), Co(II) |

| 4 | Square Planar | Ni(II), Cu(II), Pt(II) |

| 6 | Octahedral | Co(III), Fe(III), Cr(III) |

Table 4: Illustrative NBO Second-Order Perturbation Analysis for a Metal Complex Data is exemplary and represents typical donor-acceptor interactions in a transition metal complex.

| Donor NBO | Acceptor NBO (Metal) | Stabilization Energy E(2) (kcal/mol) |

| Lone Pair (Oxygen) | Vacant d-orbital | > 5.0 |

| Lone Pair (Nitrogen) | Vacant d-orbital | > 5.0 |

| π (Ligand) | Vacant d-orbital | 0.5 - 2.0 |

Q & A

Q. Table 1. Key Analytical Parameters for this compound

| Parameter | Method | Reference Value | Uncertainty | Source |

|---|---|---|---|---|

| Melting Point | DSC | 78–80°C | ±0.5°C | |

| Purity | GC-MS | ≥98% | ±1.5% | |

| LogP | Shake-flask | 1.2 | ±0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.